molecular formula C15H11NO2S2 B2787023 (E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 299903-85-8

(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2787023
CAS No.: 299903-85-8
M. Wt: 301.4 g/mol
InChI Key: IBEHYIFSXLGAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylfuran moiety, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with 5-phenylfuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and an electrophile like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted phenylfuran derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include its use as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s reactivity could be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Phenylfuran Derivatives: Compounds containing the phenylfuran moiety.

    Sulfanylidene Compounds: Compounds with a sulfanylidene group.

Uniqueness

(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

299903-85-8

Molecular Formula

C15H11NO2S2

Molecular Weight

301.4 g/mol

IUPAC Name

3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NO2S2/c1-16-14(17)13(20-15(16)19)9-11-7-8-12(18-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

IBEHYIFSXLGAMD-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.